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Compound of Interest

4,5-Di-O-caffeoylquinic acid
Compound Name:
methyl ester

Cat. No.: B161347

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Di-
O-caffeoylquinic acid methyl ester, a significant phenylpropanoid found in various plant
species, including Lonicera japonica (honeysuckle). This document is intended for researchers,
scientists, and professionals in drug development, offering detailed spectroscopic data,
experimental protocols for its isolation and analysis, and a visual representation of the general
workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4,5-Di-O-caffeoylquinic acid and
its methyl ester derivative. The data has been compiled from various sources, and while direct
complete spectral data for the methyl ester is limited in single publications, the provided
information represents a comprehensive collection from existing literature.

Table 1: *H NMR Spectroscopic Data of 4,5-Di-O-caffeoylquinic Acid Moiety
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Chemical Shift (8)

Coupling Constant

Position Multiplicity .
ppm (J) in Hz

H-2 1.99 m

H-3 4.37 brs

H-4 5.11 brs

H-5 5.62 brs

H-6 2.40 m

Note: Data corresponds to the non-methylated 4,5-Di-O-caffeoylquinic acid as specific shifts for
the quinic acid moiety of the methyl ester were not explicitly detailed in the search results. The

presence of the methyl ester group is expected to cause minor shifts in the surrounding

protons.

Table 2: 1H and 3C NMR Spectroscopic Data of Caffeoyl Moieties and Methyl Ester Group
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Position 'H Chemical Shift () ppm 13C Chemical Shift (6) ppm

Caffeoyl Group 1

2 7.05 1153
5' 6.79 116.5
6' 6.87 123.0
7 7.57 147.1
8 6.27 115.2

Caffeoyl Group 2

2" ~7.05 ~115.3
5" ~6.79 ~116.5
6" ~6.87 ~123.0
7 ~7.57 ~147.1
8" ~6.27 ~115.2

Methyl Ester

-OCHs Not explicitly stated Not explicitly stated

-C=0 ~170-175

Note: The chemical shifts for the two caffeoyl groups are expected to be very similar. The data
is based on typical values for caffeoylquinic acid derivatives. The exact chemical shift for the
methyl ester protons and carbon would be confirmed by specific analysis.

Table 3: Mass Spectrometry and UV-Vis Data
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Spectroscopic Method Observed Values

[M-H]~ at m/z 515.11 for 4,5-Di-O-caffeoylquinic
Mass Spectrometry (ESI-MS) acid[1]. The methyl ester would be expected at
[M+H]* = 531 m/z and [M+Na]* = 553 m/z.

UV-Vis Spectroscopy Amax at 328, 292, and 245 nm[1]

Experimental Protocols

The following is a synthesized protocol for the isolation and spectroscopic analysis of 4,5-Di-O-
caffeoylquinic acid methyl ester, based on methodologies reported for caffeoylquinic acid
derivatives from plant sources.

Isolation and Purification

o Extraction:

o Air-dried and powdered plant material (e.g., flower buds of Lonicera japonica) is extracted
with 95% ethanol at room temperature.

o The solvent is evaporated under reduced pressure to yield a crude extract.
e Fractionation:

o The crude extract is suspended in water and partitioned successively with solvents of
increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

o The ethyl acetate fraction, typically rich in caffeoylquinic acid derivatives, is collected.
e Chromatographic Purification:

o The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with
a gradient of chloroform and methanol.

o Fractions are monitored by thin-layer chromatography (TLC).
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o Fractions containing the target compound are combined and further purified using
Sephadex LH-20 column chromatography.

o Final purification is achieved by preparative High-Performance Liquid Chromatography
(HPLC) on a C18 column.

Spectroscopic Analysis

o UV-Vis Spectroscopy:

o The purified compound is dissolved in methanol.

o The UV-Vis spectrum is recorded on a spectrophotometer from 200 to 400 nm.
e Mass Spectrometry (MS):

o High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to
determine the exact molecular weight and elemental composition. The analysis can be
done in both positive and negative ion modes.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 1H and 3C NMR spectra are recorded on a Bruker Avance spectrometer (e.g., at 400 or
600 MHz for tH).

o The sample is dissolved in a suitable deuterated solvent, such as methanol-d4 (CDsOD) or
chloroform-d (CDCIs).

o Structural elucidation is aided by 2D NMR techniques, including COSY (Correlation
Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation).

Visualized Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic
characterization of 4,5-Di-O-caffeoylquinic acid methyl ester.
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Caption: General workflow for the isolation and spectroscopic identification of 4,5-Di-O-
caffeoylquinic acid methyl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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